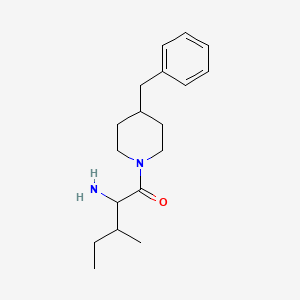
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one” consists of a benzyl group attached to the 4th carbon of a piperidine ring. The nitrogen of the piperidine ring is further connected to a carbon atom, which is part of a ketone group and an amino group .Aplicaciones Científicas De Investigación
Amoebicidal Activity Research
Summary of the Application
The compound “2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one” has been studied for its amoebicidal activity. Amoebiasis is the second leading cause of death worldwide associated with parasitic disease and is becoming a critical health problem in low-income countries .
Methods of Application or Experimental Procedures
The synthesis of 4,5-dihydrooxazoles is performed using the cyclocondensation of 2-aminoalcohols with the derivatives of carboxylic acids or carbaldehydes . The oxazole structure can be found in commercial compounds currently used in therapy, like linezolid, furazolidone, toloxatone, oxaprozin, and ditazole .
Results or Outcomes
The growth inhibition capacity of these organometallic compounds is strongly related to a fine balance between the compounds’ redox potential and hydrophilic character . The antiproliferative activity of diferrocenyl derivatives studied herein could be described either with the redox potential, the energy of electronic transitions, logP, or the calculated HOMO–LUMO values . Compound 3d presents the highest antiproliferative activity of the series with an IC 50 of 23 µM .
Monoamine Releasing Agent Research
Summary of the Application
The compound “2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one” is structurally similar to 4-Benzylpiperidine, which is used in scientific studies as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin .
Methods of Application or Experimental Procedures
The compound is used in in vitro studies to investigate its effects on monoamine release . The compound’s efficacy as a releaser of norepinephrine is also studied, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
Results or Outcomes
The compound has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
CDK2 Inhibitor Research
Summary of the Application
The compound “2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one” is structurally similar to pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives, which have been studied as novel CDK2 inhibitors .
Methods of Application or Experimental Procedures
The compounds are synthesized and then tested for their inhibitory activity against CDK2 . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
Results or Outcomes
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-14(2)17(19)18(21)20-11-9-16(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZZICYZZKPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-benzylpiperidin-1-yl)-3-methylpentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2653589.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)
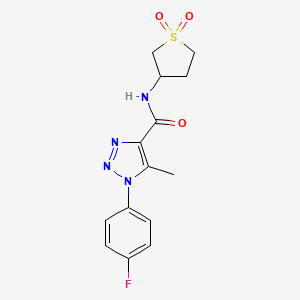
![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)
![Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2653598.png)

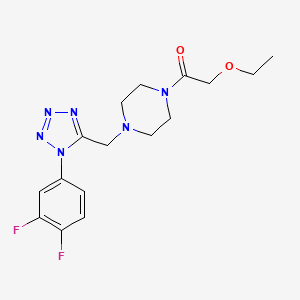
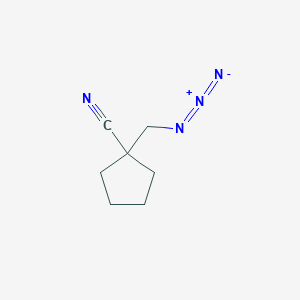
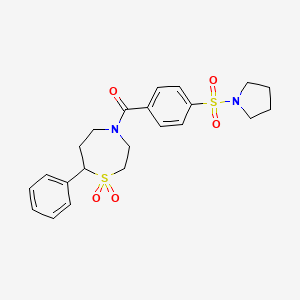
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)
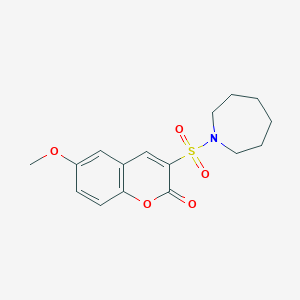
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2653609.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)